molecular formula C21H14N4O2S2 B299122 (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No. B299122
M. Wt: 418.5 g/mol
InChI Key: BSZUWADRYHNHQV-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is not yet fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression.
Biochemical and Physiological Effects:
(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, it has been found to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one in lab experiments is its potential to be used as a lead compound for the development of new anticancer drugs. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research involving (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one. One area of research could be the development of derivatives with improved anticancer activity and selectivity. Additionally, further studies could be conducted to elucidate its mechanism of action and to investigate its potential as an antibacterial and antifungal agent. Finally, its potential as a lead compound for the development of new drugs targeting matrix metalloproteinases could be explored.
In conclusion, (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves the reaction of aniline, 2-mercaptobenzimidazole, and 5-(bromomethyl)furan-2-carbaldehyde in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization.

Scientific Research Applications

(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, it has been found to have antibacterial and antifungal activity.

properties

Product Name

(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Molecular Formula

C21H14N4O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H14N4O2S2/c26-19-17(28-20(25-19)22-13-6-2-1-3-7-13)12-14-10-11-18(27-14)29-21-23-15-8-4-5-9-16(15)24-21/h1-12H,(H,23,24)(H,22,25,26)/b17-12-

InChI Key

BSZUWADRYHNHQV-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2

SMILES

C1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2

Origin of Product

United States

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